PQR620
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
PRQ620 is a highly potent and selective mTORC1/2 inhibitor, shows anti-tumor effects in vitro and in vivo. target: mTORC1/2 IC 50: 0.2 μM and 0.1 μM. In vitro: In A2058 melanoma cells PQR620 demonstrated inhibition of protein kinase B (pSer473) and ribosomal protein S6 (pSer235/236) phosphorylation with IC50values of 0.2 μM and 0.1 μM, respectively. This compound demonstrated its potency to prevent cancer cell growth in an NTRC 44 cancer cell line panel, resulting in a 10log(IC50) of 2.86 (nM), induced a >1000-fold selectivity towards mTOR over PI3Kα in enzymatic binding assays. showed excellent selectivity over a wide panel of kinases, as well as excellent selectivity versus unrelated receptor enzymes and ion channels. In vivo: this compound result in good oral bioavailability and excellent brain penetration. ,
Scientific Research Applications
Quantitative Protein Measurement in Living Cells
PQR620 has been instrumental in developing techniques for quantifying protein levels in single living cells. The protein quantitation ratioing (PQR) technique, utilizing a genetic tag, produces a stoichiometric ratio of a fluorescent protein reporter and the protein of interest during translation. This technique is pivotal for accurate protein quantification within cells, offering insights into gene-to-phenotype relationships and allowing for accurate quantitative experiments in genomics research (Chiu‐An Lo et al., 2015).
Advancements in Cancer and Neurological Disorder Treatments
This compound stands out as a novel, potent, selective, and brain-penetrable inhibitor of mTORC1/2 kinase, a crucial element in cell proliferation, growth, and survival. Its high selectivity and efficiency in preventing cancer cell growth, coupled with promising results in neurological disorder models like TSC, highlight its potential in therapeutic applications for cancer and central nervous system disorders (Denise Rageot et al., 2018).
Contribution to Non-Small-Cell Lung Carcinoma (NSCLC) Treatment
This compound has shown significant activity against NSCLC cells, inhibiting growth, proliferation, and cell cycle progression while inducing apoptosis. Its mechanism involves disrupting mTOR complexes, blocking key phosphorylations, and inducing SphK1 inhibition and oxidative stress. These actions highlight the drug's potential in treating NSCLC through mTOR-dependent and -independent mechanisms, as evidenced by in vitro and in vivo studies (Jian-hua Zha et al., 2021).
Properties
Molecular Formula |
C21H25F2N7O2 |
---|---|
Molecular Weight |
445.47 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.